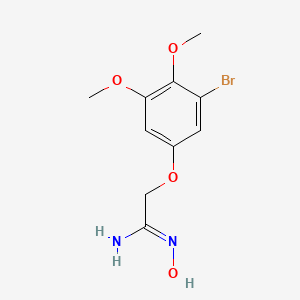![molecular formula C16H19ClN2O B14870375 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and a piperidine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperidine Substitution: The final step involves the alkylation of the quinoline core with 2-methylpiperidine. This can be done using a suitable base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival. In cancer research, it interferes with cell division and induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
- 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol exhibits unique properties due to the specific positioning of the methyl group on the piperidine ring. This structural variation can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for targeted research applications.
特性
分子式 |
C16H19ClN2O |
|---|---|
分子量 |
290.79 g/mol |
IUPAC名 |
5-chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11-5-2-3-8-19(11)10-12-9-14(17)13-6-4-7-18-15(13)16(12)20/h4,6-7,9,11,20H,2-3,5,8,10H2,1H3 |
InChIキー |
JYYGLOIYBKYPCE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


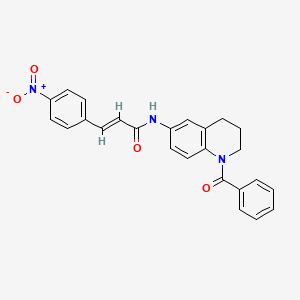

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)

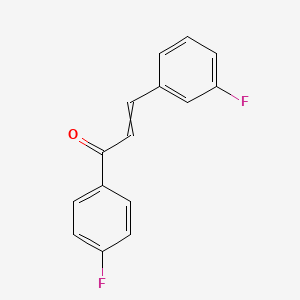

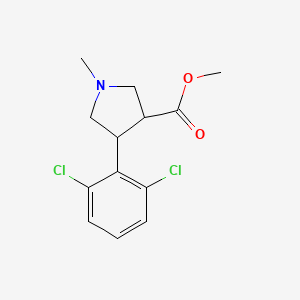
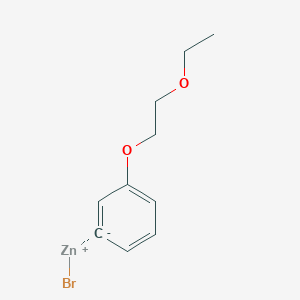
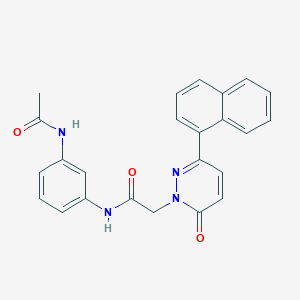
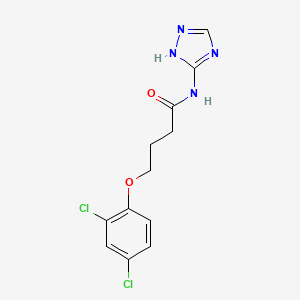

![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
